tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate is a bicyclic heterocyclic compound featuring a benzo[d][1,3]oxazin-2-one core fused to a piperidine ring. The tert-butyl carbamate group at the piperidine nitrogen enhances steric bulk and modulates solubility, making it a critical intermediate in medicinal chemistry for drug discovery. This scaffold is frequently employed in the synthesis of enzyme inhibitors and receptor modulators due to its conformational rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-4H-3,1-benzoxazin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-23-17(20)22/h4-7,14H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWIJJRQGZWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442258 | |
| Record name | tert-Butyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-30-9 | |
| Record name | 1,1-Dimethylethyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Introduction of the Benzo[d][1,3]oxazine Moiety: : This can be achieved by reacting the piperidine with a suitable benzo[d][1,3]oxazine derivative under controlled conditions.
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d][1,3]oxazine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted piperidines and benzo[d][1,3]oxazines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a bioactive molecule in medicinal chemistry due to its structural features that may interact with biological targets. Some key applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation, suggesting that tert-butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate could be explored for anticancer drug development.
Neuropharmacology
The piperidine structure is known for its role in neuropharmacology. The compound may affect neurotransmitter systems and could be investigated for:
- Cognitive Enhancement : Compounds in this class have been studied for their potential to enhance cognitive functions and memory, making them relevant for conditions like Alzheimer's disease.
Chemical Biology
In chemical biology, this compound could serve as a probe or tool for studying biological processes due to its ability to modify protein functions or cellular pathways.
Case Studies and Research Findings
Several studies have documented the applications of related compounds:
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Benzimidazolone Derivatives
Example : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide
- Structural Difference: Replaces the benzoxazinone core with a benzimidazolone ring.
- Activity: Demonstrates potent inhibition of 8-oxo-guanine DNA glycosylase (OGG1), with IC₅₀ values in the nanomolar range. The chloro and iodo substituents enhance target affinity but reduce aqueous solubility compared to the parent benzoxazinone .
- Synthesis: Prepared via nucleophilic aromatic substitution between tert-butyl 4-aminopiperidine-1-carboxylate and 1-chloro-3-fluoro-2-nitrobenzene .
Benzodiazepine Derivatives
Example : tert-Butyl 4-(2-oxo-1,2,4,5-tetrahydrobenzo[d][1,3]diazepin-3-yl)piperidine-1-carboxylate
- Structural Difference: Incorporates a seven-membered benzodiazepine ring instead of the six-membered benzoxazinone.
- Activity: Shows selectivity for GABA receptors but lacks the broad enzyme-inhibitory profile of benzoxazinone derivatives due to reduced ring strain and altered hydrogen-bonding geometry .
Substituent Variations on Piperidine
Styryl and Phenethyl Derivatives
Examples :
- tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate
- tert-Butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate
- Structural Difference: Replaces the benzoxazinone with styryl or phenethyl groups.
- Activity: These compounds exhibit dual inhibition of butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), with IC₅₀ values of 0.8–2.3 µM, making them candidates for Alzheimer’s disease therapy. The methoxy group enhances blood-brain barrier penetration .
Triazole-Methyl Azetidine Derivatives
Example : tert-Butyl 4-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate
- Structural Difference : Introduces a triazole-methyl azetidine side chain.
- Activity: The triazole group improves metabolic stability (t₁/₂ > 6 hours in human liver microsomes) and bioavailability (F = 65% in rats) compared to benzoxazinone derivatives .
Spiro and Fused Ring Systems
Example : tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
- Structural Difference : Spiro fusion of benzo[b][1,4]oxazepine and piperidine.
- Activity: The spiro architecture confers conformational rigidity, enhancing selectivity for serotonin receptors (5-HT₂C Ki = 12 nM) but reducing synthetic accessibility (yield = 45% vs. 71% for benzoxazinone derivatives) .
Physicochemical and Pharmacokinetic Comparison
Key Research Findings
Synthetic Accessibility: Benzoxazinone derivatives are synthesized in higher yields (71%) compared to spiro oxazepines (45%) due to fewer stereochemical challenges .
Therapeutic Potential: Styryl-piperidine derivatives show promise in Alzheimer’s disease, while benzoxazinones are more versatile in oncology targets .
Safety Profiles: Benzoxazinones require stringent handling (P210: "Avoid heat/sparks") due to thermal instability, whereas triazole derivatives exhibit better safety margins .
Biological Activity
tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate (CAS: 162045-30-9) is a synthetic compound belonging to the class of piperidines, characterized by its unique structural features including a tert-butyl group and a benzo[d][1,3]oxazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O4, with a molecular weight of 332.4 g/mol. The compound's structure can be represented as follows:
Its chemical structure is significant for understanding its biological interactions and mechanisms of action.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structural motifs may inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. The ability to modulate IL-1β release has been noted in related compounds . While specific data on this compound's activity is limited, its structural analogs have shown promise in reducing inflammatory markers in vitro.
Neuropharmacological Potential
The piperidine ring structure is associated with various neuroactive compounds. Compounds containing piperidine derivatives have been studied for their effects on neurotransmitter systems and potential neuroprotective properties. The presence of the benzo[d][1,3]oxazine moiety may enhance interaction with central nervous system targets.
Research Findings and Case Studies
While direct studies on this compound are sparse, related compounds provide insights into its potential:
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Inhibition of IL-1β release | |
| Compound B | Neuroprotective effects in animal models | |
| Compound C | Anti-pyroptotic activity |
Case Study: Inhibition of IL-1β Release
In a study examining the effects of structurally similar compounds on human macrophages, it was found that certain derivatives could concentration-dependently inhibit IL-1β release when stimulated by LPS/ATP. This suggests that modifications to the piperidine scaffold may enhance anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps:
- Step 1: Coupling of the piperidine backbone with the benzoxazinone moiety under anhydrous conditions (e.g., using DCM as solvent at 0–5°C to control exothermicity) .
- Step 2: Boc-protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (20–25°C, 12–24 hours) .
- Purification: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) achieves >95% purity .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | DCM, 0–5°C, 6h | 65–70% | |
| Boc Protection | Boc₂O, Et₃N, RT | 85% |
Q. How is the compound structurally characterized?
- Methodological Answer:
- NMR: H and C NMR confirm the benzoxazinone ring (e.g., δ 5.2 ppm for oxazine protons) and tert-butyl group (δ 1.4 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 347.1842) .
- X-ray Diffraction: Single-crystal analysis resolves stereochemistry and confirms hydrogen bonding between the oxazinone oxygen and piperidine NH .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
- Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .
- Solvent Effects: COSMO-RS simulations predict solvent compatibility (e.g., THF vs. DMF) to maximize yield .
- Case Study: ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% for analogous compounds .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer:
- Dose-Response Analysis: Validate conflicting results using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) .
- Metabolic Stability: Assess compound degradation in liver microsomes to rule out false positives/negatives .
- Epimerization Risk: Monitor chiral integrity via chiral HPLC, as racemization under acidic/basic conditions may alter activity .
Q. What strategies improve yield in scale-up synthesis?
- Methodological Answer:
- Process Intensification: Use flow chemistry for exothermic steps (e.g., Boc protection) to enhance heat dissipation .
- Catalyst Screening: Test palladium/ligand systems (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling of boronate intermediates .
- Byproduct Management: Implement in-line IR spectroscopy to detect and mitigate side-product formation during cyclization .
Data Contradiction Analysis
Q. Why do solvent polarity effects vary across studies?
- Analysis:
- Polar Protic vs. Aprotic Solvents: Conflicting solubility data (e.g., DMSO vs. MeOH) may arise from hydrogen-bonding interactions with the oxazinone ring .
- Empirical Testing: Use Hansen solubility parameters (δD, δP, δH) to design solvent blends for recrystallization .
Biological Interaction Studies
Q. What methodologies elucidate target binding mechanisms?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., KD values for kinase targets) .
- Molecular Dynamics (MD): Simulate ligand-protein interactions to identify key residues (e.g., piperidine NH bonding with Asp189 in trypsin-like proteases) .
- Crystallography: Co-crystallize the compound with target enzymes to map binding pockets (e.g., PDB deposition for public validation) .
Handling and Stability
Q. How does storage condition affect compound stability?
- Methodological Answer:
- Thermal Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored desiccated at –20°C .
- Light Sensitivity: UV-Vis spectroscopy confirms photooxidation of the benzoxazinone moiety; recommend amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
